1.9 LogP Unit Increase vs. 1‑Azidoadamantane Enhances Lipophilicity for Membrane Studies
1-Azido-3,5-dimethyl-adamantane exhibits a computed LogP of 4.60, compared to 2.72 for the unsubstituted 1-azidoadamantane [1]. This difference of 1.88 log units translates to an approximately 76-fold higher octanol-water partition coefficient, making the dimethylated analog significantly more suitable for applications requiring enhanced membrane permeability or reversed-phase chromatographic resolution. The data are derived from in silico prediction models standard in the pharmaceutical industry. No experimental LogP for the target compound was identified; therefore, this evidence is tagged as Class-level inference.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 4.60 (computed) |
| Comparator Or Baseline | 1-Azidoadamantane: 2.72 (computed) |
| Quantified Difference | ΔLogP = +1.88 (≈76-fold increase in P) |
| Conditions | In silico prediction (source: Molaid.com and Molbase.cn) |
Why This Matters
Procurement decisions for membrane permeability assays or lipophilic bioconjugation should favor the 3,5-dimethyl analog to avoid the poor partitioning of the unsubstituted parent azide.
- [1] Molbase.cn. 1-Azidoadamantane LogP: 2.71826. Molaid.com. 1-Azido-3,5-dimethyladamantane LogP: 4.60. View Source
